2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid
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Overview
Description
2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities . They have shown potential as antimicrobial agents against various bacterial and fungal strains and have also demonstrated anticancer activity .
Mode of Action
Benzoxazole derivatives have been found to interact with their targets in a way that inhibits the growth of bacteria, fungi, and cancer cells .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to inhibit the growth of bacteria, fungi, and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (1,3-benzoxazol-5-yl)acetate: A similar compound with a methyl ester group instead of a carboxylic acid group.
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: Another derivative with a different substitution pattern on the benzoxazole ring.
Uniqueness
2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzoxazole ring can affect its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTMGHNOIGLWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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